(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a propynyl group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be achieved through various methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Grignard Reaction: Reacting a cyclopentanone derivative with a propynyl Grignard reagent under controlled conditions to form the alcohol.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate precursors.
Enzymatic Resolution: Employing enzymes to separate enantiomers and obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols or hydrocarbons.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for pharmaceuticals.
Biology and Medicine
Drug Development: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the propynyl group.
2-Propynylcyclopentane: Lacking the hydroxyl group.
Highlighting Uniqueness
Chirality: The (1R,2R) configuration provides unique stereochemical properties.
Functional Groups: The combination of a hydroxyl group and a propynyl group offers diverse reactivity.
Properties
CAS No. |
83096-84-8 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2R)-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m0/s1 |
InChI Key |
PWRQANNOJCCIKZ-JGVFFNPUSA-N |
Isomeric SMILES |
C#CC[C@H]1CCC[C@H]1O |
Canonical SMILES |
C#CCC1CCCC1O |
Origin of Product |
United States |
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